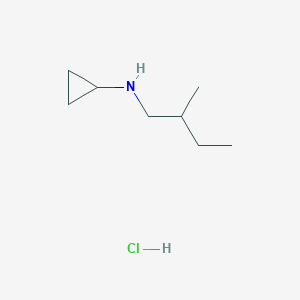
N-(2-Methylbutyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(2-methylbutyl)-amine hydrochloride is an organic compound that features a cyclopropyl group attached to a 2-methylbutylamine moiety, with the amine group protonated to form a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(2-methylbutyl)-amine hydrochloride typically involves the following steps:
Formation of Cyclopropyl-(2-methylbutyl)-amine: This can be achieved through the reaction of cyclopropylamine with 2-methylbutyl chloride under basic conditions to form the desired amine.
Conversion to Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-(2-methylbutyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Scientific Research Applications
Cyclopropyl-(2-methylbutyl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-methylbutyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can impart unique steric and electronic properties, influencing the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the 2-methylbutyl moiety.
2-Methylbutylamine: Contains the 2-methylbutyl group but lacks the cyclopropyl group.
Cyclopropyl-(2-methylpropyl)-amine: Similar structure but with a different alkyl chain length.
Uniqueness: Cyclopropyl-(2-methylbutyl)-amine hydrochloride is unique due to the combination of the cyclopropyl and 2-methylbutyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
N-(2-methylbutyl)cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(2)6-9-8-4-5-8;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
VXCIYWMRANLDQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1CC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















